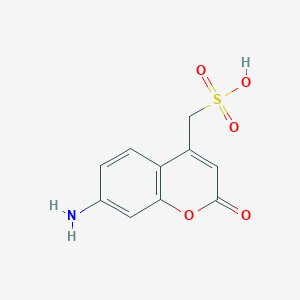
7-Aminocoumarin-4-methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Aminocoumarin-4-methanesulfonic acid (ACMS) is a fluorescent dye that is commonly used in scientific research. It is a derivative of coumarin, a natural compound found in many plants and used in traditional medicine. ACMS has a unique chemical structure that allows it to be easily incorporated into various biological molecules, making it a useful tool for studying biological processes.
Wirkmechanismus
7-Aminocoumarin-4-methanesulfonic acid works by absorbing light at a specific wavelength and emitting light at a longer wavelength. This property, known as fluorescence, allows researchers to visualize the labeled biomolecules under a microscope. The fluorescence of 7-Aminocoumarin-4-methanesulfonic acid is dependent on the local environment, such as pH and polarity, making it a useful tool for studying changes in the microenvironment of cells.
Biochemische Und Physiologische Effekte
7-Aminocoumarin-4-methanesulfonic acid is generally considered to be non-toxic and has minimal effects on biological systems. However, its use as a fluorescent probe can alter the behavior of the labeled biomolecules, potentially affecting their function. It is important for researchers to carefully consider the potential effects of 7-Aminocoumarin-4-methanesulfonic acid labeling on their experimental systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Aminocoumarin-4-methanesulfonic acid as a fluorescent probe is its high sensitivity and specificity for labeling biomolecules. It is also relatively easy to use and can be incorporated into a variety of experimental systems. However, 7-Aminocoumarin-4-methanesulfonic acid labeling can alter the behavior of the labeled biomolecules, potentially affecting their function. Additionally, 7-Aminocoumarin-4-methanesulfonic acid fluorescence is sensitive to changes in the microenvironment, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for 7-Aminocoumarin-4-methanesulfonic acid research. One area of interest is the development of new 7-Aminocoumarin-4-methanesulfonic acid derivatives with improved properties, such as increased sensitivity or specificity for certain biomolecules. Another area of interest is the use of 7-Aminocoumarin-4-methanesulfonic acid in new experimental systems, such as in vivo imaging of living animals. Additionally, the combination of 7-Aminocoumarin-4-methanesulfonic acid labeling with other techniques, such as mass spectrometry, could provide new insights into biological processes.
Synthesemethoden
7-Aminocoumarin-4-methanesulfonic acid can be synthesized using a variety of methods, including the reaction of coumarin with an amine and a sulfonic acid. One commonly used method involves the reaction of 7-hydroxycoumarin with methanesulfonyl chloride and ammonia in the presence of a base. The resulting product is then purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
7-Aminocoumarin-4-methanesulfonic acid is widely used in scientific research as a fluorescent probe for studying biological processes. It has been used to label proteins, nucleic acids, and other biomolecules, allowing researchers to track their movements and interactions in living cells. 7-Aminocoumarin-4-methanesulfonic acid has also been used to study enzyme activity, receptor-ligand interactions, and cell signaling pathways.
Eigenschaften
CAS-Nummer |
120402-76-8 |
|---|---|
Produktname |
7-Aminocoumarin-4-methanesulfonic acid |
Molekularformel |
C10H9NO5S |
Molekulargewicht |
255.25 g/mol |
IUPAC-Name |
(7-amino-2-oxochromen-4-yl)methanesulfonic acid |
InChI |
InChI=1S/C10H9NO5S/c11-7-1-2-8-6(5-17(13,14)15)3-10(12)16-9(8)4-7/h1-4H,5,11H2,(H,13,14,15) |
InChI-Schlüssel |
MBVZHZLNTHHHLH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2CS(=O)(=O)O |
Kanonische SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2CS(=O)(=O)O |
Andere CAS-Nummern |
120402-76-8 |
Synonyme |
7-ACMS 7-aminocoumarin-4-methanesulfonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



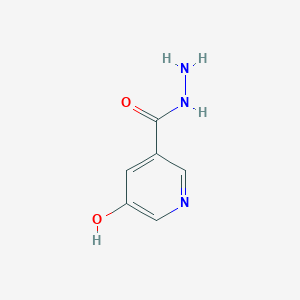
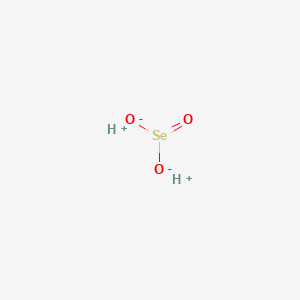
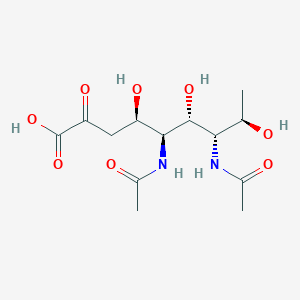
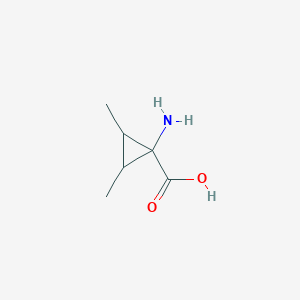
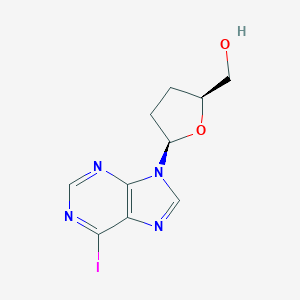
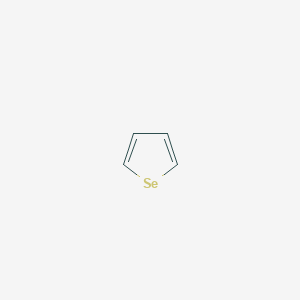
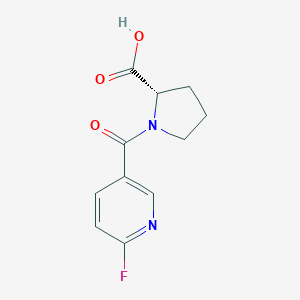
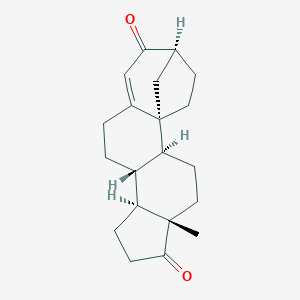
![2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide](/img/structure/B38929.png)
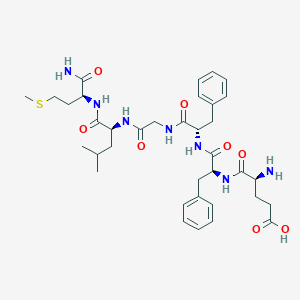
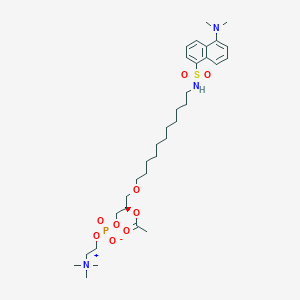
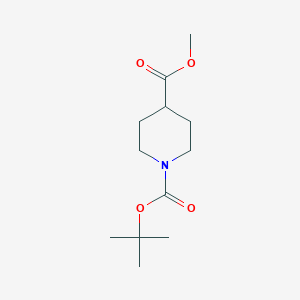
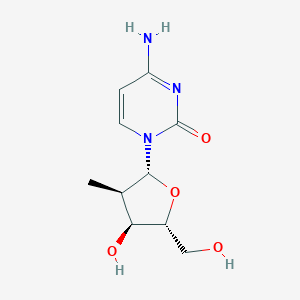
![2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole](/img/structure/B38937.png)